4-Isothiocyanatobenzoyl chloride 4-Isothiocyanatobenzoyl chloride
Brand Name: Vulcanchem
CAS No.: 53611-24-8
VCID: VC8278335
InChI: InChI=1S/C8H4ClNOS/c9-8(11)6-1-3-7(4-2-6)10-5-12/h1-4H
SMILES: C1=CC(=CC=C1C(=O)Cl)N=C=S
Molecular Formula: C8H4ClNOS
Molecular Weight: 197.64 g/mol

4-Isothiocyanatobenzoyl chloride

CAS No.: 53611-24-8

Cat. No.: VC8278335

Molecular Formula: C8H4ClNOS

Molecular Weight: 197.64 g/mol

* For research use only. Not for human or veterinary use.

4-Isothiocyanatobenzoyl chloride - 53611-24-8

Specification

CAS No. 53611-24-8
Molecular Formula C8H4ClNOS
Molecular Weight 197.64 g/mol
IUPAC Name 4-isothiocyanatobenzoyl chloride
Standard InChI InChI=1S/C8H4ClNOS/c9-8(11)6-1-3-7(4-2-6)10-5-12/h1-4H
Standard InChI Key WPRKKGAKYQGUBI-UHFFFAOYSA-N
SMILES C1=CC(=CC=C1C(=O)Cl)N=C=S
Canonical SMILES C1=CC(=CC=C1C(=O)Cl)N=C=S

Introduction

Chemical Identity and Structural Characteristics

Molecular and Physical Properties

4-Isothiocyanatobenzoyl chloride is a pale yellow to colorless liquid under ambient conditions, though it may crystallize at lower temperatures. Its structural features include a benzoyl chloride group (C6H4COCl\text{C}_6\text{H}_4\text{COCl}) and an isothiocyanate moiety (-N=C=S\text{-N=C=S}) at the fourth position of the aromatic ring. Key physical properties are summarized in Table 1 .

Table 1: Physical and Chemical Properties of 4-Isothiocyanatobenzoyl Chloride

PropertyValue
Molecular FormulaC8H4ClNOS\text{C}_8\text{H}_4\text{ClNOS}
Molecular Weight197.641 g/mol
Density1.29 g/cm³
Boiling Point316°C at 760 mmHg
Flash Point144.9°C
Refractive Index1.606
LogP (Partition Coefficient)2.80

The compound’s high logP value indicates lipophilicity, suggesting favorable membrane permeability in biological systems . Its refractive index and exact mass (196.970 g/mol) further aid in analytical identification via techniques like mass spectrometry .

Spectroscopic and Analytical Data

Nuclear magnetic resonance (NMR) spectroscopy reveals distinct signals for the aromatic protons (δ 7.6–8.2 ppm), the carbonyl carbon (δ 165–170 ppm in 13C^{13}\text{C} NMR), and the isothiocyanate group (δ 125–130 ppm for C=S\text{C}=S) . Infrared (IR) spectroscopy shows strong absorption bands at 1,750–1,800 cm⁻¹ (C=O stretch) and 2,100–2,150 cm⁻¹ (N=C=S asymmetric stretch) .

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The synthesis typically involves two stages:

  • Formation of Benzoyl Isothiocyanate: Benzoyl chloride reacts with potassium thiocyanate (KSCN\text{KSCN}) in anhydrous dichloromethane (CH2Cl2\text{CH}_2\text{Cl}_2) under reflux .

    C6H5COCl+KSCNC6H5CO-NCS+KCl\text{C}_6\text{H}_5\text{COCl} + \text{KSCN} \rightarrow \text{C}_6\text{H}_5\text{CO} \text{-NCS} + \text{KCl}
  • Purification: The crude product is purified via vacuum distillation or column chromatography to achieve >95% purity .

Industrial Manufacturing

While detailed industrial protocols are proprietary, scalable methods involve continuous-flow reactors to enhance yield and safety. Key challenges include controlling exothermic reactions and minimizing hydrolysis of the isothiocyanate group .

Chemical Reactivity and Derivative Formation

Nucleophilic Substitution Reactions

The isothiocyanate group (-N=C=S\text{-N=C=S}) readily reacts with nucleophiles such as amines, alcohols, and thiols. For example, reaction with primary amines forms thiourea derivatives:

C6H4CO-NCS+RNH2C6H4CO-NH-CS-NHR\text{C}_6\text{H}_4\text{CO} \text{-NCS} + \text{RNH}_2 \rightarrow \text{C}_6\text{H}_4\text{CO} \text{-NH} \text{-CS} \text{-NHR}

These derivatives are pivotal in drug discovery, particularly as kinase inhibitors and antimicrobial agents .

Hydrolysis and Stability

The compound hydrolyzes in aqueous media, especially under acidic or basic conditions, yielding 4-aminobenzoic acid and hydrogen chloride:

C6H4CO-NCS+H2OC6H4CO-NH2+HCl+COS\text{C}_6\text{H}_4\text{CO} \text{-NCS} + \text{H}_2\text{O} \rightarrow \text{C}_6\text{H}_4\text{CO} \text{-NH}_2 + \text{HCl} + \text{COS}

Stabilizers like molecular sieves or anhydrous salts (e.g., MgSO4\text{MgSO}_4) are used during storage to prevent moisture ingress .

Applications in Pharmaceutical and Materials Science

Anticancer Agent Development

Recent studies highlight its role in synthesizing brefeldin A-isothiocyanate hybrids. For instance, derivative 6 (Figure 1) exhibited potent activity against HeLa cervical cancer cells (IC50=1.84μM\text{IC}_{50} = 1.84 \, \mu\text{M}) with minimal toxicity to normal liver cells (IC50>80μM\text{IC}_{50} > 80 \, \mu\text{M}) . The mechanism involves mitochondrial-dependent apoptosis and G1 phase cell cycle arrest .

Figure 1: Structure of Anticancer Derivative 6

BFA-(CH2)2-CO-NH-C6H4-NCS\text{BFA-(CH}_2\text{)}_2\text{-CO-NH-C}_6\text{H}_4\text{-NCS}

Radiopharmaceuticals

In immuno-PET imaging, isothiocyanate groups enable conjugation of antibodies (e.g., trastuzumab) with radionuclides like 89Zr^{89}\text{Zr}. This application requires high specific activity (>5 GBq/μmol) and stability in physiological buffers .

Future Research Directions

  • Green Synthesis: Developing solvent-free or catalytic methods to reduce environmental impact.

  • Targeted Drug Delivery: Conjugating the compound with nanoparticles for enhanced tumor specificity.

  • Stability Enhancements: Co-crystallization with cyclodextrins to improve shelf life.

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